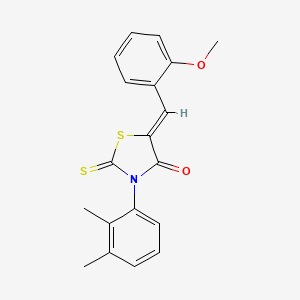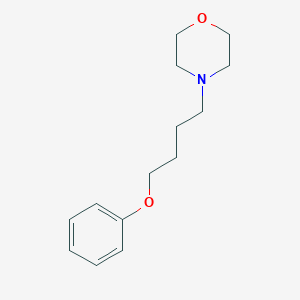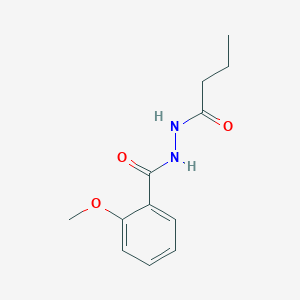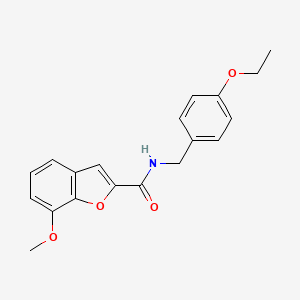
3-(2,3-dimethylphenyl)-5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,3-dimethylphenyl)-5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a compound with potential applications in scientific research. This compound has attracted the attention of researchers due to its unique chemical structure and potential biological activities.
Applications De Recherche Scientifique
3-(2,3-dimethylphenyl)-5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has shown potential biological activities, including anticancer, antifungal, and antibacterial properties. Several studies have investigated the potential of this compound as a therapeutic agent for various diseases. For example, one study found that this compound exhibited potent anticancer activity against human colon cancer cells. Another study reported that this compound showed antifungal activity against Candida albicans.
Mécanisme D'action
The mechanism of action of 3-(2,3-dimethylphenyl)-5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, some studies have suggested that this compound may act by inhibiting specific enzymes or proteins involved in disease processes. For example, one study found that this compound inhibited the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being investigated. However, some studies have suggested that this compound may have an impact on cellular processes such as cell proliferation, apoptosis, and DNA damage repair. Additionally, some studies have reported that this compound may have an impact on the immune system, although more research is needed to fully understand these effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(2,3-dimethylphenyl)-5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one in lab experiments is that it is relatively easy to synthesize. Additionally, this compound has shown potential biological activities, making it a promising candidate for further research. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on 3-(2,3-dimethylphenyl)-5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one. One area of interest is investigating the potential of this compound as a therapeutic agent for various diseases, including cancer and fungal infections. Additionally, more research is needed to fully understand the mechanism of action of this compound and its impact on cellular processes. Finally, further studies are needed to evaluate the safety and toxicity of this compound in animal models and humans.
Propriétés
Numéro CAS |
5751-49-5 |
|---|---|
Formule moléculaire |
C12H12O2 |
Poids moléculaire |
188.22 g/mol |
Nom IUPAC |
2-propan-2-ylchromen-4-one |
InChI |
InChI=1S/C12H12O2/c1-8(2)12-7-10(13)9-5-3-4-6-11(9)14-12/h3-8H,1-2H3 |
Clé InChI |
GUWJMEVRUQNFRO-UHFFFAOYSA-N |
SMILES isomérique |
CC1=C(C(=CC=C1)N2C(=O)/C(=C/C3=CC=CC=C3OC)/SC2=S)C |
SMILES |
CC1=C(C(=CC=C1)N2C(=O)C(=CC3=CC=CC=C3OC)SC2=S)C |
SMILES canonique |
CC(C)C1=CC(=O)C2=CC=CC=C2O1 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 2-[(2,6-dichlorobenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B4773056.png)
![4-({[(4-bromo-2-chlorophenyl)amino]carbonothioyl}amino)-N-ethylbenzenesulfonamide](/img/structure/B4773058.png)
![2-[3-(2,4-dichlorophenoxy)propyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B4773071.png)
![2-[(4-chlorophenyl)amino]-N-(3-methoxyphenyl)nicotinamide](/img/structure/B4773072.png)

![10-[3-(3,4-dimethoxyphenyl)acryloyl]-2-(trifluoromethyl)-10H-phenothiazine](/img/structure/B4773093.png)
![methyl 4-{[4-benzyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}benzoate](/img/structure/B4773103.png)
![methyl 4-[5-{2-[(2-chlorobenzyl)oxy]benzylidene}-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoate](/img/structure/B4773114.png)

![2-(4-bromophenoxy)-N-{4-[4-(4-morpholinylsulfonyl)phenyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B4773126.png)
![2-[(1-allyl-6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4773128.png)

![N-(4-fluoro-2-methylphenyl)-2-{[5-(2-thienyl)-3-isoxazolyl]methoxy}acetamide](/img/structure/B4773143.png)
![4-(methoxymethyl)-1-{3-[5-(4-phenylbutyl)-1,3,4-oxadiazol-2-yl]propanoyl}piperidine](/img/structure/B4773149.png)